Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride
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Overview
Description
Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and phase-transfer catalysis can enhance the efficiency and scalability of the production process . Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce reduced quinazoline derivatives with altered functional groups .
Scientific Research Applications
Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride can be compared with other quinazoline derivatives, such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one: Known for its antimicrobial activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Demonstrates potent in vitro antimicrobial activity.
Properties
IUPAC Name |
propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2.ClH/c1-2-15-30-24(29)16-11-13-17(14-12-16)26-23-19-8-4-6-10-21(19)27-22(28-23)18-7-3-5-9-20(18)25;/h3-14H,2,15H2,1H3,(H,26,27,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEGDBYYHNUNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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